N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide
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Overview
Description
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group and a hydrazide moiety attached to a hydroxybenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.
Scientific Research Applications
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular receptors and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-[5-(2,6-dichlorophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-[5-(2,4-dimethoxyphenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide is unique due to its specific substitution pattern on the furan ring and the presence of both dichlorophenyl and hydroxybenzohydrazide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-11-5-7-13(15(20)9-11)17-8-6-12(25-17)10-21-22-18(24)14-3-1-2-4-16(14)23/h1-10,23H,(H,22,24)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYZVVPEZGUSH-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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